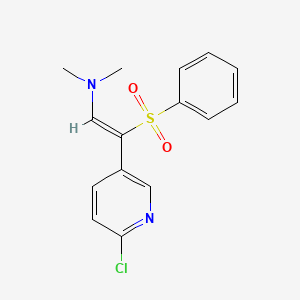

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Tubulin Polymerization Inhibition

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide and similar compounds have been investigated for their interactions with tubulin. A study found that certain diarylsulfonamides, including this compound, bind to the colchicine site of tubulin, inhibiting tubulin polymerization, a crucial process in cell division (Banerjee et al., 2005).

Chemical Rearrangement Studies

This compound has been involved in studies of chemical rearrangements. A particular study reported a unique double-barreled thermal rearrangement of a sulfonynamide and a methoxybenzyl to a nitrile, indicating interesting reactivity pathways (Bendikov et al., 2005).

Synthesis Strategies

Research has been conducted on synthesis strategies involving this compound. One study described a PMB (p-methoxybenzyl) protection/deprotection approach for synthesizing related thiophene-2-sulfonamides, showcasing efficient synthesis techniques (Williams et al., 2010).

Antitumor Activities

The compound's derivatives have been explored for antitumor activities. Array-based studies on sulfonamide-focused libraries, including this compound, identified potential antitumor agents disrupting cell cycle mechanisms (Owa et al., 2002).

Nonlinear Optical Studies

Non-covalent interactions and solvent-dependent nonlinear optical studies of related sulfonamide compounds have been investigated, suggesting potential applications in the development of non-linear optical materials (Shahid et al., 2018).

Mechanism of Action

Target of Action

Sulfonamides, such as “N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide”, typically target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial DNA synthesis .

Mode of Action

Sulfonamides are known to inhibit their target enzymes by mimicking their natural substrates, thereby preventing the enzymes from performing their normal functions .

Biochemical Pathways

By inhibiting key enzymes, sulfonamides can disrupt important biochemical pathways. For instance, inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of key enzymes and disruption of biochemical pathways can lead to the death of bacteria, making sulfonamides effective antibacterial agents .

properties

IUPAC Name |

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3S/c1-29-24-14-12-23-17-25(15-13-22(23)16-24)30(27,28)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-17H,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABQDDXAPZAJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol](/img/structure/B2576162.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2576165.png)

![2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2576166.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)](/img/structure/B2576168.png)

![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride](/img/structure/B2576169.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2576174.png)

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2576175.png)